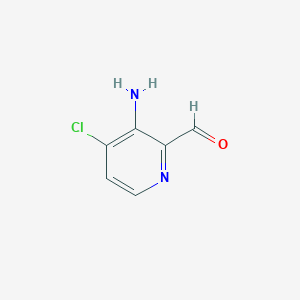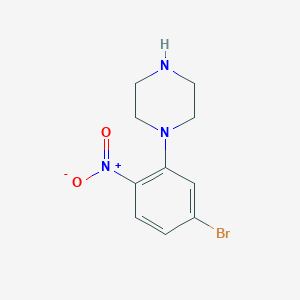![molecular formula C13H18N2 B15093574 (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry. The unique spirocyclic structure, which consists of a benzyl group attached to a nitrogen-containing seven-membered ring, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-5-azaspiro[2One common synthetic route involves the cyclization of a suitable precursor, such as a dihydropyrazole, under acidic conditions to form the spirocyclic core . The benzyl group can then be introduced via nucleophilic substitution reactions using benzyl halides .
Industrial Production Methods
Industrial production of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with benzyl halides can introduce different substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Janus kinase 1 (JAK1), which plays a role in inflammatory and immune responses . The spirocyclic structure allows for specific binding interactions with these targets, enhancing its potency and selectivity .
Comparison with Similar Compounds
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine can be compared with other spirocyclic compounds, such as:
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound also features a spirocyclic core and has been studied as a selective inhibitor of JAK1.
Spiro[cyclopropane-1,2′-steroids]: These compounds have shown biological activities, including diuretic and antiandrogenic effects.
The uniqueness of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |
InChI Key |
PGEGEJNTABPWJH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


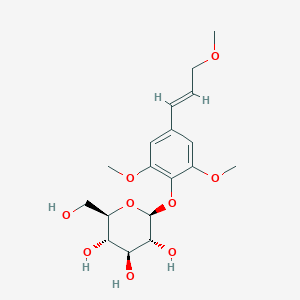
![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)


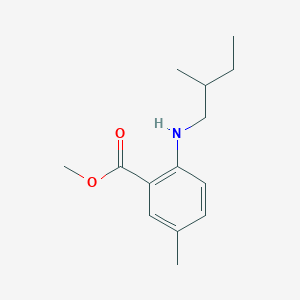


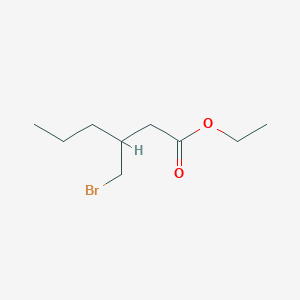
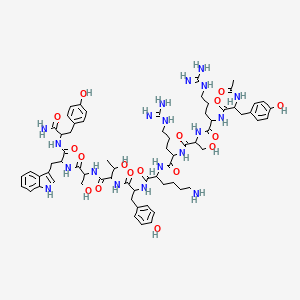
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
